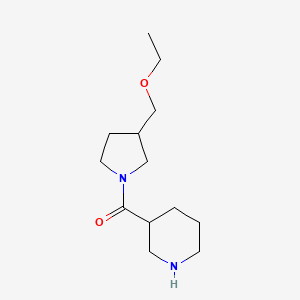

(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-10-11-5-7-15(9-11)13(16)12-4-3-6-14-8-12/h11-12,14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDUTNDBKVNIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a synthetic organic compound characterized by the presence of a pyrrolidine and a piperidine moiety linked by a carbonyl group (methanone). This structural configuration suggests potential interactions with various biological targets, making it a candidate for pharmacological investigation. This article reviews the biological activity of this compound, synthesizing available data from diverse sources.

Structural Characteristics

The compound features:

- Pyrrolidine Ring : A five-membered ring containing nitrogen.

- Piperidine Ring : A six-membered ring also containing nitrogen.

- Ethoxymethyl Group : An ethyl ether substituent that may enhance solubility and bioavailability.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. Although detailed mechanisms are still under investigation, compounds with similar structural motifs have shown promise in various therapeutic areas, including:

- CNS Activity : Potential effects on neurotransmitter systems.

- Antimicrobial Properties : Similar compounds have exhibited antibacterial activity against resistant strains.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine, piperidine, ethoxymethyl | Antimicrobial potential, CNS activity |

| 1-(Pyrrolidin-2-yl)-N,N-dimethylmethanamine | Pyrrolidine, dimethylamino group | CNS stimulant |

| 4-(Piperidin-1-yl)butanoic acid | Piperidine, carboxylic acid | Anticonvulsant |

Case Studies and Research Findings

Recent studies have explored the potential applications of compounds structurally related to this compound. For instance:

- CNS Effects : Research indicates that compounds with similar structures can modulate serotonin receptors, suggesting that this compound may also influence mood and cognitive functions.

- Antimicrobial Activity : A study identified structural analogs exhibiting potent antibacterial effects against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae . This suggests a potential for this compound in treating infections caused by resistant bacteria.

Predictive Models

Computational methods like PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activity spectrum based on structural features. These models indicate that this compound may possess a broad range of pharmacological activities, warranting further experimental validation.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and analogs:

Preparation Methods

Starting Materials and Key Intermediates

- Commercially available piperidine and pyrrolidine derivatives serve as the starting points.

- Ethoxymethyl chloride is commonly used to introduce the ethoxymethyl substituent onto the pyrrolidine nitrogen via nucleophilic substitution.

- The piperidin-3-yl moiety is typically prepared or sourced as a protected amine or carboxylic acid derivative to facilitate amide bond formation.

Introduction of the Ethoxymethyl Group

- Alkylation Reaction : The pyrrolidine nitrogen is alkylated using ethoxymethyl chloride under basic conditions (e.g., using a tertiary amine base) to yield 3-(ethoxymethyl)pyrrolidine.

- This reaction proceeds via nucleophilic substitution, where the lone pair on the pyrrolidine nitrogen attacks the electrophilic carbon of ethoxymethyl chloride.

- Reaction conditions typically involve anhydrous solvents such as dichloromethane or acetonitrile and controlled temperatures to optimize yield and minimize side reactions.

Formation of the Amide (Methanone) Linkage

- The key step is the coupling of the ethoxymethyl-substituted pyrrolidine with the piperidin-3-yl fragment through an amide bond.

- Amide Coupling Reagents : Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are employed to activate the carboxylic acid group of the piperidin-3-yl derivative.

- Catalysts and Additives : HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are often added to improve coupling efficiency and reduce side reactions.

- Solvents and Conditions : Anhydrous dichloromethane or DMF (dimethylformamide) under inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperatures (0–25°C) are standard.

- Purification : Post-reaction mixtures are worked up by aqueous washes (e.g., saturated sodium bicarbonate, brine) and purified by silica gel chromatography.

Alternative Synthetic Routes

- Some literature reports microwave-assisted synthesis to accelerate reaction times, heating the reaction mixture at 100°C for 2 hours, followed by filtration and purification.

- Organometallic catalysis (e.g., nickel or rhodium catalysts) has been explored for selective functionalization of piperidine and pyrrolidine rings, although specific application to this compound is less documented.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Reference Notes |

|---|---|---|---|---|---|

| Ethoxymethylation of Pyrrolidine | Ethoxymethyl chloride, base (e.g., triethylamine) | CH2Cl2 or MeCN | 0–25°C | 70–85 | Nucleophilic substitution |

| Amide Bond Formation | EDC/HOBt or DCC/DMAP | CH2Cl2 or DMF | RT to 25°C | 75–88 | Carbodiimide coupling |

| Microwave-assisted coupling | EDCI, anhydrous CH2Cl2, microwave heating | CH2Cl2 | 100°C, 2 h | ~50–65 | Accelerated synthesis approach |

| Purification | Silica gel chromatography | - | - | - | Gradient elution with EtOAc/CH2Cl2 |

Research Findings and Optimization

- Reaction Efficiency : The use of carbodiimide coupling agents with additives like HOBt significantly improves amide bond formation yields and reduces racemization.

- Microwave-Assisted Synthesis : This method reduces reaction time from days to hours but may slightly lower yield due to harsher conditions.

- Solvent Choice : Anhydrous dichloromethane and DMF are preferred for their ability to dissolve reactants and maintain inert conditions.

- Purification Techniques : Silica gel chromatography with gradient elution is effective in isolating the target compound with high purity.

- Safety and Handling : Use of anhydrous solvents and inert atmosphere is critical to prevent hydrolysis and side reactions.

Q & A

Q. What are the standard synthetic routes for (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted pyrrolidine and piperidine precursors. For example, a general procedure may use reagents like DBU (1,8-diazabicycloundec-7-ene) in THF at elevated temperatures (e.g., 50°C for 16 hours), followed by purification via column chromatography on silica gel (e.g., 2.5% EtOAc/CH₂Cl₂) . Triethylamine-treated silica gel is recommended to minimize decomposition of amine-containing intermediates. Yields can vary (e.g., 71–81%), emphasizing the need for optimized stoichiometry and reaction monitoring via TLC (Rf values reported in CH₂Cl₂) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Characterization includes:

- NMR Spectroscopy : Proton and carbon NMR to confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ peaks with <5 ppm error) .

- LC-MS : For purity assessment and retention time consistency (e.g., tR = 0.88 min under specific gradients) .

- TLC : Used during synthesis to monitor reaction progress (e.g., Rf = 0.15 in CH₂Cl₂) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) in a cool, dry environment (20–25°C). Avoid exposure to strong oxidizing agents and moisture. Long-term stability tests should be conducted under these conditions, with periodic purity checks via HPLC or LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Molecular docking and dynamics simulations (e.g., using AutoDock or GROMACS) can model interactions with target receptors like orexin or neurotransmitter transporters. Structural analogs (e.g., Piperidin-3-yl(pyrrolidin-1-yl)methanone, similarity score 0.80) provide reference frameworks for binding affinity predictions . Free energy perturbation (FEP) calculations refine activity predictions for ethoxymethyl-substituted derivatives .

Q. What methodologies address contradictions in toxicity data across studies?

- Methodological Answer : Cross-reference SDS data (e.g., acute toxicity "Not available" vs. reports of skin inflammation ) with in vitro assays:

- MTT Assay : Test cytotoxicity in human cell lines (e.g., HEK293).

- Ames Test : Assess mutagenicity.

- Draize Test : Evaluate skin/eye irritation potential. Discrepancies may arise from impurity profiles; thus, HPLC purity >95% is critical for reliable data .

Q. What strategies design structural analogs with enhanced pharmacological properties?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the ethoxymethyl group with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to improve solubility .

- Scaffold Hopping : Use similarity searches (e.g., Aliphatic Heterocycles with similarity >0.80) to identify cores with better metabolic stability .

- Prodrug Modifications : Introduce ester linkages (e.g., tert-butyl carbamate) to enhance bioavailability, followed by enzymatic cleavage studies .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.